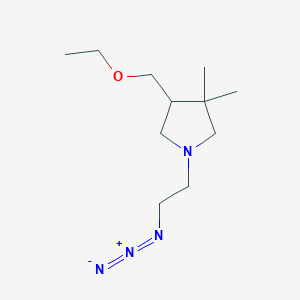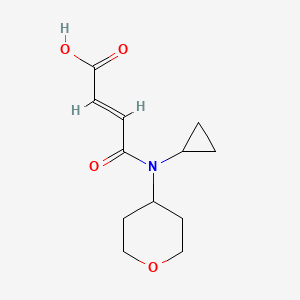
1-(4-羟基-3-异丁基哌啶-1-基)-2-叠氮基乙酮
描述
2-Azido-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one is a chemical compound characterized by its unique structure, which includes an azido group, a hydroxyl group, and a piperidine ring
科学研究应用
Chemistry: In chemistry, 2-Azido-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one can be used as a building block for the synthesis of more complex molecules. Its azido group makes it a versatile reagent for click chemistry reactions, which are widely used in the synthesis of pharmaceuticals and materials.
Biology: In biological research, this compound can be used as a probe to study biological processes. Its ability to react with specific biomolecules allows researchers to label and track these molecules within cells and tissues.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of drugs. Its unique structure may enable it to interact with biological targets, leading to the development of new therapeutic agents.
Industry: In industry, 2-Azido-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one can be used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the piperidine ring. The azido group can be introduced through azidation reactions, while the hydroxyl group can be introduced through hydroxylation reactions. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Azido-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them suitable for various applications.
作用机制
The mechanism by which 2-Azido-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The azido group, in particular, can participate in click chemistry reactions, forming covalent bonds with biomolecules and altering their function.
Molecular Targets and Pathways: The specific molecular targets and pathways involved in the compound's mechanism of action can vary depending on its application. For example, in drug development, the compound may target specific enzymes or receptors involved in disease pathways.
相似化合物的比较
2-Azido-1-(4-hydroxy-3-methylpiperidin-1-yl)ethan-1-one
2-Azido-1-(4-hydroxy-3-ethylpiperidin-1-yl)ethan-1-one
2-Azido-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one
Uniqueness: 2-Azido-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one is unique due to its specific structural features, such as the isobutyl group on the piperidine ring. This structural difference can influence its reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
2-azido-1-[4-hydroxy-3-(2-methylpropyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-8(2)5-9-7-15(4-3-10(9)16)11(17)6-13-14-12/h8-10,16H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIFTHBFHMVZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCC1O)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491104.png)





![Azetidin-3-yl(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)methanone](/img/structure/B1491113.png)
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid](/img/structure/B1491115.png)
